1-Hydroxy-4-methyl-2-pentanone

alpha-hydroxy ketone Fehling's test structural isomerism

1-Hydroxy-4-methyl-2-pentanone (CAS 68113-55-3), also systematically named 1-hydroxy-4-methylpentan-2-one, is a primary alpha-hydroxy ketone (C₆H₁₂O₂, MW 116.16 g/mol). It is listed in the FDA Substances Added to Food inventory as a flavoring agent or adjuvant under FEMA No.

Molecular Formula C6H12O2
Molecular Weight 116.16 g/mol
CAS No. 68113-55-3
Cat. No. B1659797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hydroxy-4-methyl-2-pentanone
CAS68113-55-3
Molecular FormulaC6H12O2
Molecular Weight116.16 g/mol
Structural Identifiers
SMILESCC(C)CC(=O)CO
InChIInChI=1S/C6H12O2/c1-5(2)3-6(8)4-7/h5,7H,3-4H2,1-2H3
InChIKeyARVGGOVEVYSUPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityPractically insoluble or insoluble in water
Soluble (in ethanol)

1-Hydroxy-4-methyl-2-pentanone (CAS 68113-55-3): Procurement-Ready Identity and Regulatory Baseline


1-Hydroxy-4-methyl-2-pentanone (CAS 68113-55-3), also systematically named 1-hydroxy-4-methylpentan-2-one, is a primary alpha-hydroxy ketone (C₆H₁₂O₂, MW 116.16 g/mol) [1]. It is listed in the FDA Substances Added to Food inventory as a flavoring agent or adjuvant under FEMA No. 4463, published in FEMA GRAS Publication No. 24, and carries JECFA Flavor Number 1952 with the evaluation status 'No safety concern at current levels of intake' [2][3]. The compound appears as a colorless clear liquid with a strong ethereal-fruity aroma, is practically insoluble in water but soluble in ethanol, and is commercially available at ≥95% assay [1].

Why In-Class Hydroxy-Methyl-Pentanone Isomers Cannot Be Interchanged with 1-Hydroxy-4-methyl-2-pentanone


Although several C₆H₁₂O₂ hydroxy-methyl-pentanone isomers share the same molecular formula and nominal mass, they are not functionally interchangeable. The positional difference of the hydroxyl group relative to the ketone—alpha (1-position), beta (3-position), or beta-tertiary (4-position)—dictates chemical reactivity (e.g., Fehling's test positivity unique to primary alpha-hydroxy ketones [1]), physicochemical properties spanning a >50 °C boiling point range, and critically, divergent toxicological profiles [2][3]. Regulatory acceptance also differs sharply: 1-hydroxy-4-methyl-2-pentanone holds explicit JECFA and FEMA GRAS clearance for direct food-flavoring use, whereas structurally proximate analogs such as 4-hydroxymethyl isobutyl ketone (CAS 77110-34-0), a MIBK metabolite, are documented potentiators of chloroform-induced hepatotoxicity in rodent models [3]. The quantitative evidence below demonstrates that generic interchange without verification of isomer identity introduces unacceptable risk in regulated flavor, fragrance, and analytical reference-standard applications.

Quantitative Differentiation Evidence: 1-Hydroxy-4-methyl-2-pentanone vs. Closest Isomeric Analogs


Structural Class Identity: Primary Alpha-Hydroxy Ketone vs. Beta-Hydroxy Ketone (Diacetone Alcohol)

1-Hydroxy-4-methyl-2-pentanone is classified as a primary alpha-hydroxy ketone (the hydroxyl-bearing carbon is directly adjacent to the carbonyl and carries a –CH2OH primary alcohol group), whereas its closest isomeric comparator, 4-hydroxy-4-methyl-2-pentanone (diacetone alcohol, CAS 123-42-2), is a beta-hydroxy ketone with a tertiary alcohol [1][2]. This structural distinction has a directly observable chemical consequence: primary alpha-hydroxy ketones yield a positive Fehling's test (red Cu₂O precipitate), while beta-hydroxy ketones do not react [3]. This differential reactivity provides a simple benchtop identity verification that prevents misidentification of diacetone alcohol as the target compound.

alpha-hydroxy ketone Fehling's test structural isomerism chemical classification

Regulatory Safety Clearance: JECFA 'No Safety Concern' vs. Hepatotoxicity Potentiation by the MIBK Metabolite Isomer

1-Hydroxy-4-methyl-2-pentanone has undergone formal safety evaluation by JECFA (Session 73, 2010) resulting in the conclusion 'No safety concern at current levels of intake when used as a flavouring agent' [1][2]. In direct contrast, the structurally proximate isomer 4-hydroxymethyl isobutyl ketone (4-OHMIBK, CAS 77110-34-0), a major metabolite of methyl isobutyl ketone (MIBK), has been demonstrated to significantly potentiate chloroform-induced hepatotoxicity in Sprague-Dawley rats, as evidenced by elevated plasma alanine aminotransferase and other transferase activities [3]. The toxicological divergence between these two C₆H₁₂O₂ isomers is stark and non-intuitive from structure alone, underscoring that isomer identity—not merely molecular formula—dictates biological safety.

food safety toxicology GRAS JECFA hepatotoxicity

Vapor Pressure Differential: 0.022 mmHg vs. ~0.5–1 mmHg for Diacetone Alcohol

The vapor pressure of 1-hydroxy-4-methyl-2-pentanone is 0.022 mmHg at 25 °C as per vendor technical specification . This is approximately 23- to 45-fold lower than the vapor pressure of diacetone alcohol (4-hydroxy-4-methyl-2-pentanone, CAS 123-42-2), which is reported as 0.5 ± 0.6 mmHg at 25 °C (ChemSpider) and 0.97 mmHg at 20 °C or ~1 mmHg at 25 °C (NIOSH/CDC) [1]. This order-of-magnitude difference in volatility has direct consequences for headspace concentration, odor perception kinetics, and evaporative loss during processing.

vapor pressure volatility headspace flavor release physicochemical properties

Water Solubility and logP Divergence: Practically Insoluble (logP ~0.1–0.7) vs. Water-Miscible Diacetone Alcohol (logP ~−0.2)

The JECFA specification describes 1-hydroxy-4-methyl-2-pentanone as 'practically insoluble or insoluble in water' [1], consistent with its experimentally determined octanol-water partition coefficient (logP) of 0.11 (vendor data) and computed logP values ranging from 0.5 (ALOGPS) to 0.72 (ChemAxon) [2]. In contrast, diacetone alcohol (CAS 123-42-2) is completely miscible with water (solubility ≥1,000 g/L) and carries a logP of approximately −0.09 to −0.20 [3]. The logP difference of ≥0.3 to 0.9 log units and the qualitative solubility gap (insoluble vs. miscible) reflect fundamentally different partitioning behavior.

water solubility logP partition coefficient extraction formulation

Boiling Point Differential: 221–222 °C vs. 166–169 °C — Isomer Identity Verification by Distillation Range

The boiling point of 1-hydroxy-4-methyl-2-pentanone at atmospheric pressure (760 mmHg) is 221–222 °C as specified by both the JECFA monograph and vendor technical data [1]. Diacetone alcohol (4-hydroxy-4-methyl-2-pentanone, CAS 123-42-2) boils at 166–169 °C under the same conditions [2]. The ~53–56 °C difference between these isomeric C₆H₁₂O₂ compounds is analytically diagnostic and can be exploited for identity verification via simple distillation range measurement or GC retention index comparison.

boiling point distillation quality control isomer purity physical property

Sensory Profile Differentiation: Fruity-Ethereal vs. Sweetish-Minty Odor Character

The JECFA specification and fragrance ingredient databases describe 1-hydroxy-4-methyl-2-pentanone as having a 'strong ethereal-fruity aroma' [1]. Aroma profiling from Scent.vn categorizes its dominant note as 'fruity' at 83.4%, with sub-notes of sweet (48.24%) and refreshing (48.21%) [2]. In contrast, diacetone alcohol is consistently characterized by a 'sweetish odor' or 'mild, sweet odor,' with the CDC additionally noting a 'faint, minty' quality [3][4]. These divergent primary odor descriptors—fruity-ethereal vs. sweet-minty—reflect the distinct sensory impact of the alpha-hydroxy vs. beta-hydroxy ketone arrangement.

odor profile sensory flavor chemistry organoleptic aroma

Procurement-Guiding Application Scenarios for 1-Hydroxy-4-methyl-2-pentanone (CAS 68113-55-3)


Flavor Formulation Requiring FEMA GRAS-Cleared Fruity-Ethereal Top-Notes

In compounded fruit, wine, dairy, and confectionery flavor formulations governed by 21 CFR 172.515 (synthetic flavoring substances), 1-hydroxy-4-methyl-2-pentanone is the only C₆H₁₂O₂ hydroxy-methyl-pentanone isomer with both FEMA GRAS (No. 4463, Pub. 24) and JECFA (No. 1952, 'No safety concern') clearance for direct food use [1]. Its strong ethereal-fruity aroma profile (fruity 83.4% by sensory panel [2]) and practical water insolubility make it particularly suitable for oil-based flavor delivery systems where aqueous partitioning must be minimized. Substitution with diacetone alcohol, which is water-miscible, would alter partition behavior and introduce a sweet-minty rather than fruity-ethereal sensory character [3].

Analytical Reference Standard for Isomer-Specific Chromatographic Method Development

The ~53–56 °C boiling point gap between 1-hydroxy-4-methyl-2-pentanone (221–222 °C at 760 mmHg) and diacetone alcohol (166 °C) [1][2], combined with the logP difference of ≥0.3 units (0.11–0.72 vs. −0.20) [3], enables unambiguous chromatographic resolution of these isomeric hydroxy-methyl-pentanones on standard reverse-phase HPLC columns, as demonstrated by the validated Newcrom R1 separation method [4]. Its use as a certified reference standard is essential for laboratories quantifying flavor constituents in complex food matrices or monitoring MIBK metabolite isomer contamination in environmental toxicology studies.

Safety-Critical Procurement Where Isomeric Hepatotoxicity Risk Must Be Excluded

For research or industrial applications where compounds may contact food, oral mucosa, or be used in in vivo biological studies, the documented safety profile of 1-hydroxy-4-methyl-2-pentanone (JECFA: 'No safety concern') must be verified against the known toxicological liabilities of isomeric contaminants. Specifically, 4-hydroxymethyl isobutyl ketone (CAS 77110-34-0), an isomer of identical molecular formula, has been shown to potentiate chloroform-induced hepatotoxicity in rodent models [1]. Procurement specifications must therefore require explicit CAS verification (68113-55-3), identity testing by Fehling's test (positive result unique to the primary alpha-hydroxy ketone [2]), and chromatographic purity ≥95% as per JECFA monograph [3] to exclude the hepatotoxic isomer.

Controlled-Release Flavor Systems Requiring Low Volatility for Thermal Process Stability

The vapor pressure of 0.022 mmHg at 25 °C for 1-hydroxy-4-methyl-2-pentanone is approximately 23- to 45-fold lower than that of diacetone alcohol (0.5–1 mmHg) [1][2]. This low volatility makes it the preferred choice in baked goods, extruded snacks, or thermally processed beverages where high headspace loss of more volatile hydroxy-ketone isomers would necessitate over-formulation. The compound's boiling point of 221–222 °C further ensures retention during moderate-temperature unit operations that would strip diacetone alcohol [3].

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